molecular formula C38H60N12O8 B14181948 L-Arginine, L-isoleucyl-L-glutaminyl-L-isoleucyl-L-histidyl-L-phenylalanyl- CAS No. 855399-13-2

L-Arginine, L-isoleucyl-L-glutaminyl-L-isoleucyl-L-histidyl-L-phenylalanyl-

Cat. No.: B14181948
CAS No.: 855399-13-2
M. Wt: 813.0 g/mol
InChI Key: DVLCCGMHDLXQKR-LCEIJQIJSA-N
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Description

L-Arginine, L-isoleucyl-L-glutaminyl-L-isoleucyl-L-histidyl-L-phenylalanyl- is a complex peptide composed of multiple amino acids. This compound is notable for its involvement in various biochemical processes, including protein synthesis, immune response modulation, and nitric oxide production. Each amino acid in this peptide contributes to its unique properties and functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Arginine, L-isoleucyl-L-glutaminyl-L-isoleucyl-L-histidyl-L-phenylalanyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: Amino acids are activated using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protecting groups are removed to expose reactive sites for subsequent coupling.

    Cleavage: The completed peptide is cleaved from the resin using trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into bacterial or yeast cells, which then produce the peptide through fermentation. The peptide is subsequently purified using chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

L-Arginine, L-isoleucyl-L-glutaminyl-L-isoleucyl-L-histidyl-L-phenylalanyl- can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized, particularly at the histidine and phenylalanine residues.

    Reduction: Reduction reactions can occur at disulfide bonds if present.

    Substitution: Amino acid residues can be substituted through chemical modification.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Specific reagents depending on the target residue, such as acylating agents for lysine residues.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction may yield free thiols.

Scientific Research Applications

L-Arginine, L-isoleucyl-L-glutaminyl-L-isoleucyl-L-histidyl-L-phenylalanyl- has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including immune modulation and wound healing.

    Industry: Utilized in the development of peptide-based drugs and biomaterials.

Mechanism of Action

The mechanism of action of L-Arginine, L-isoleucyl-L-glutaminyl-L-isoleucyl-L-histidyl-L-phenylalanyl- involves its interaction with various molecular targets and pathways:

    Nitric Oxide Production: L-Arginine is a precursor for nitric oxide synthesis, which plays a crucial role in vasodilation and immune response.

    Protein Synthesis: The peptide contributes to protein synthesis by providing essential amino acids.

    Immune Modulation: The peptide can modulate immune responses by influencing T-cell proliferation and cytokine production.

Comparison with Similar Compounds

Similar Compounds

  • L-Arginine, L-isoleucyl-L-seryl-L-glutaminyl-L-alanyl-L-valyl-L-histidyl-L-alanyl-L-alanyl-L-histidyl-L-alanyl-L-a-glutamyl-L-isoleucyl-L-asparaginyl-L-a-glutamyl-L-alanylglycyl-
  • L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl-

Uniqueness

L-Arginine, L-isoleucyl-L-glutaminyl-L-isoleucyl-L-histidyl-L-phenylalanyl- is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and functions. Its ability to produce nitric oxide and modulate immune responses sets it apart from other peptides.

Properties

CAS No.

855399-13-2

Molecular Formula

C38H60N12O8

Molecular Weight

813.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C38H60N12O8/c1-5-21(3)30(40)35(55)46-25(14-15-29(39)51)32(52)50-31(22(4)6-2)36(56)49-28(18-24-19-43-20-45-24)34(54)48-27(17-23-11-8-7-9-12-23)33(53)47-26(37(57)58)13-10-16-44-38(41)42/h7-9,11-12,19-22,25-28,30-31H,5-6,10,13-18,40H2,1-4H3,(H2,39,51)(H,43,45)(H,46,55)(H,47,53)(H,48,54)(H,49,56)(H,50,52)(H,57,58)(H4,41,42,44)/t21-,22-,25-,26-,27-,28-,30-,31-/m0/s1

InChI Key

DVLCCGMHDLXQKR-LCEIJQIJSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)O)N

Origin of Product

United States

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